N-allyl-4-isopropoxybenzamide
Description
N-allyl-4-isopropoxybenzamide is a benzamide derivative characterized by an allyl group attached to the nitrogen atom of the benzamide core and an isopropoxy substituent at the para position of the benzene ring.
Properties
IUPAC Name |
4-propan-2-yloxy-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-9-14-13(15)11-5-7-12(8-6-11)16-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRASTZAOICEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes critical structural and functional differences between N-allyl-4-isopropoxybenzamide and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activities |
|---|---|---|---|---|
| This compound | C13H17NO2 | 219.28 (estimated) | Allyl (N), isopropoxy (benzene) | Not explicitly reported |
| N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide | C24H28N2O4 | 408.498 | Benzoxazepin ring, isopropoxy | Enhanced chemical reactivity |
| N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide | C18H17ClN2O2S | 360.85 | Chloro, methyl (thiazole), isopropoxy | High binding affinity, anticancer |
| 4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide | C16H20N2O3 | 288.34 | Isoxazole ring, ethyl linker | Distinct enzyme inhibition |
| N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide | C21H27N7O3S | 457.55 | Pyrazolopyrimidine, methoxyethyl | Potential kinase inhibition |
Structure-Activity Relationships (SAR)
- Isopropoxy Group : Present in all listed compounds, this group enhances metabolic stability by resisting oxidative degradation. It also contributes to hydrophobic interactions in target binding pockets .
- Heterocyclic Modifications : Compounds with benzoxazepin (e.g., ) or pyrazolopyrimidine (e.g., ) rings exhibit broader kinase inhibition profiles due to their ability to mimic ATP’s adenine moiety.
- Electron-Withdrawing Substituents : Chloro groups (e.g., ) increase electrophilicity, improving covalent binding to targets like tubulin or DNA topoisomerases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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